((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydropyrrolo[3,4-c]pyrrole structure, which is then functionalized with a pyrrolidin-1-yl group. Common reagents used in these steps include various amines, aldehydes, and ketones under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry: In organic synthesis, ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone serves as a building block for more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties. Researchers investigate its activity against various biological targets, aiming to develop new drugs.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism by which ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Hexahydropyrrolo[3,4-c]pyrrole derivatives: Compounds with similar core structures but different functional groups.
Pyrrolidinyl methanone derivatives: Compounds with variations in the pyrrolidinyl group.
Uniqueness: What sets ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone apart is its specific combination of fused rings and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c15-11(13-3-1-2-4-13)14-7-9-5-12-6-10(9)8-14/h9-10,12H,1-8H2/t9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSXQPBRCLQJAT-AOOOYVTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CC3CNCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)N2C[C@H]3CNC[C@H]3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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